![molecular formula C30H24O6 B13651879 4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid](/img/structure/B13651879.png)
4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid
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Overview
Description
4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid is a polyaromatic carboxylic acid characterized by a central phenyl ring substituted at the 3- and 5-positions with two 4-carboxy-3-methylphenyl groups and a 2-methylbenzoic acid moiety at the para-position. The carboxylate groups enable metal-ion coordination, while the methyl groups may enhance hydrophobicity or steric effects in supramolecular assemblies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction involves the use of palladium catalysts and boronic acid derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield esters or anhydrides, while reduction can produce hydrogenated aromatic compounds.
Scientific Research Applications
4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared with three categories of analogs: (1) simpler benzoic acid derivatives, (2) MOF-building carboxylates, and (3) pesticidal amides.
Table 1: Structural and Functional Comparison
Benzoic Acid Derivatives
- Caffeic Acid : Unlike the target compound, caffeic acid lacks methyl groups and features hydroxyl substituents, making it more polar and bioactive in pharmacological contexts (e.g., antioxidant activity) . The absence of carboxylate-rich branching in caffeic acid limits its utility in MOF synthesis compared to the target compound.
- 4-Cumylphenol: A simpler phenol derivative with a bulky cumyl group (). Its lack of carboxylates restricts metal coordination but enhances hydrophobicity for polymer stabilization.
MOF-Building Carboxylates
- MOF-5: Constructed from Zn4O clusters and benzenedicarboxylate (BDC) linkers, MOF-5 achieves high porosity (pore size: 3.8–28.8 Å) but lacks the steric bulk and multi-dentate coordination sites of the target compound.
- Functionalized MOFs : highlights that carboxylate-functionalized MOFs (e.g., –NH2, –Br) exhibit tunable pore chemistry. The target compound’s methyl groups may similarly modify MOF hydrophobicity or guest-molecule interactions.
Pesticidal Amides
- Trifluoromethyl Benzamide Derivatives : The pesticidal compound in shares a benzoic acid backbone but replaces carboxylates with amide and trifluoromethyl groups, enhancing bioactivity and stability. This contrast underscores how functional group substitution directs applications: carboxylates favor material science, while amides/trifluoromethyl groups enhance pesticidal activity .
Research Findings and Implications
- However, steric hindrance from methyl groups may limit cluster connectivity .
- Thermal Stability : Methyl substituents likely improve thermal stability compared to unsubstituted carboxylates (e.g., BDC in MOF-5), as seen in analogous methyl-functionalized MOFs .
- Solubility : The compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) is expected to be lower than caffeic acid due to increased hydrophobicity from methyl groups, complicating solution-phase processing.
Biological Activity
4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound comprises a benzoic acid backbone with multiple carboxy and methyl substituents, enhancing its chemical reactivity and biological interactions. Its structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Summary
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 10 | Apoptosis induction |
HT-29 (Colon) | 15 | Cell cycle arrest |
A549 (Lung) | 12 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also been assessed for anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.
Table 2: Anti-inflammatory Activity
Cytokine | Concentration (pg/mL) | Effect (%) |
---|---|---|
TNF-α | 100 | -40 |
IL-6 | 50 | -35 |
IL-1β | 75 | -30 |
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of Cell Proliferation: The compound disrupts microtubule assembly, leading to cell cycle arrest.
- Induction of Apoptosis: It activates caspases, which are crucial for the apoptotic pathway.
- Modulation of Cytokine Production: The compound downregulates inflammatory cytokines through NF-kB pathway inhibition.
Study on Breast Cancer Cells
A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with the compound resulted in significant morphological changes indicative of apoptosis. The study reported an increase in caspase-3 activity by 1.5 times at a concentration of 10 µM.
Colon Carcinogenesis Model
In a rat model of colon carcinogenesis, administration of the compound significantly reduced the number of aberrant crypt foci (ACF), a precursor to colorectal cancer. The high-dose group (8 mg/kg) showed a reduction in ACF by approximately 60% compared to the control group.
Toxicity and Safety Profile
Toxicological evaluations indicate that the compound has a favorable safety profile with no significant mutagenic effects observed in Ames tests. LD50 values suggest it poses low lethality risk at therapeutic doses.
Table 3: Toxicity Profile
Test | Result |
---|---|
Ames Test | Negative |
LD50 (mg/kg) | >200 |
Properties
Molecular Formula |
C30H24O6 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid |
InChI |
InChI=1S/C30H24O6/c1-16-10-19(4-7-25(16)28(31)32)22-13-23(20-5-8-26(29(33)34)17(2)11-20)15-24(14-22)21-6-9-27(30(35)36)18(3)12-21/h4-15H,1-3H3,(H,31,32)(H,33,34)(H,35,36) |
InChI Key |
VYRMVYIXAWHXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C3=CC(=C(C=C3)C(=O)O)C)C4=CC(=C(C=C4)C(=O)O)C)C(=O)O |
Origin of Product |
United States |
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